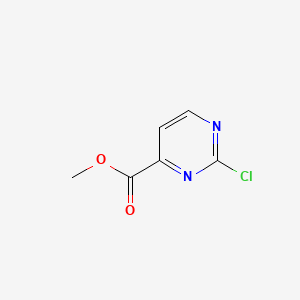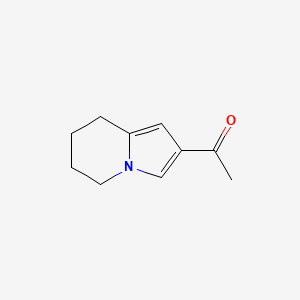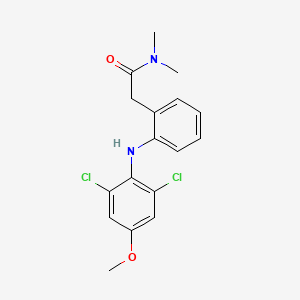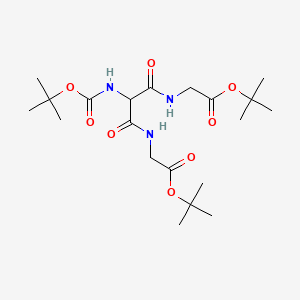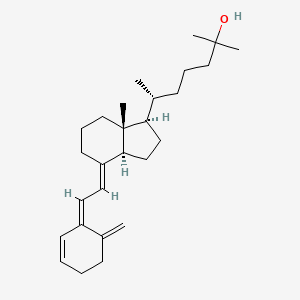
3-Dehydroxy-3-ene-25-ol Vitamin D3
Overview
Description
It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources. This compound is essential for maintaining bone health and has various other physiological functions.
Mechanism of Action
Target of Action
3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .
Mode of Action
The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .
Biochemical Analysis
Biochemical Properties
3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) to give first the main circulating form 25-hydroxyvitamin D3 and then a hormonally active form 1α,25-dihydroxyvitamin D3 . The interactions of this compound with these enzymes are crucial for its activation and function.
Cellular Effects
The active form of this compound, 1α,25-dihydroxyvitamin D3, is known to regulate several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR), which then influences the expression of various genes. This can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, has a half-life of approximately 15 hours in the human body .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that Vitamin D3 plays a crucial role in bone health, and deficiency can lead to conditions such as rickets in young animals and osteomalacia in adults .
Metabolic Pathways
This compound is involved in the Vitamin D metabolic pathway. It is hydroxylated by the enzymes CYP2R1 and CYP27B1 to form 25-hydroxyvitamin D3 and then 1α,25-dihydroxyvitamin D3 .
Transport and Distribution
This compound is transported in the blood bound to the vitamin D-binding protein. It is distributed to various tissues in the body where it can be stored in fat cells due to its fat-soluble nature .
Subcellular Localization
The active form of this compound, 1α,25-dihydroxyvitamin D3, is known to bind to the vitamin D receptor (VDR), which is a nuclear receptor. This suggests that it is localized in the nucleus of cells where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3 typically involves the conversion of 7-dehydrocholesterol to cholecalciferol (Vitamin D3) through ultraviolet irradiation. This is followed by hydroxylation reactions in the liver and kidneys to produce the active form, 1α,25-dihydroxyvitamin D3 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using photochemical and biochemical processes. The initial step is the extraction of 7-dehydrocholesterol from lanolin or other sources, followed by ultraviolet irradiation to produce cholecalciferol. Subsequent hydroxylation steps are carried out using microbial or enzymatic methods to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Vitamin D3, which have different biological activities and applications .
Scientific Research Applications
3-Dehydroxy-3-ene-25-ol Vitamin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D3 and its metabolites.
Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on gene expression and cellular differentiation.
Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypoparathyroidism.
Industry: Used in the fortification of foods and dietary supplements to prevent Vitamin D deficiency.
Comparison with Similar Compounds
Similar Compounds
1α,25-dihydroxyvitamin D2: A plant-derived form of Vitamin D that is less potent than 3-Dehydroxy-3-ene-25-ol Vitamin D3.
25-hydroxyvitamin D3: A precursor to the active form that is commonly measured to assess Vitamin D status.
7-dehydrocholesterol: A precursor that is converted to cholecalciferol upon exposure to ultraviolet light.
Uniqueness
This compound is unique due to its high potency and specific role in regulating calcium and phosphate metabolism. It is more effective than its plant-derived counterpart, 1α,25-dihydroxyvitamin D2, in maintaining adequate levels of these minerals in the body .
Properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQPHBBQMXNSX-JRQXVFDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747461 | |
| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106361-90-4 | |
| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



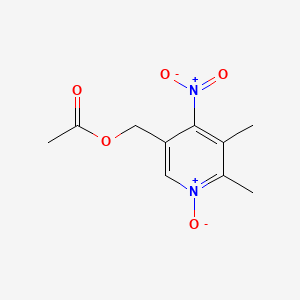

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

